molecular formula C11H13ClF2N2 B2356962 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1909308-75-3

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B2356962
CAS RN: 1909308-75-3
M. Wt: 246.69
InChI Key: INYUQOFDBNTPGN-UHFFFAOYSA-N
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Description

“2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909308-75-3 . It has a molecular weight of 246.69 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

“2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Properties

Indole derivatives have been explored extensively for their potential as anticancer agents. The unique structure of 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may contribute to its ability to inhibit cancer cell growth. Researchers investigate its impact on specific cancer types, mechanisms of action, and potential synergies with existing therapies .

Antimicrobial Activity

Indoles exhibit promising antimicrobial properties. This compound could be evaluated for its effectiveness against bacteria, fungi, and other pathogens. Mechanistic studies are essential to understand how it interacts with microbial targets and whether it can serve as a novel antimicrobial agent .

Neuropharmacology

Given its indole moiety, this compound might influence neurotransmitter systems. Researchers could explore its effects on receptors, neurotransmitter release, and neuronal function. Investigating its potential as a neuroprotective or neuromodulatory agent is crucial .

Anti-inflammatory Effects

Indole derivatives often possess anti-inflammatory properties. Researchers could investigate whether 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like autoimmune diseases or chronic inflammation .

Tubulin Polymerization Inhibition

Indoles have been studied as potential tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, affecting cell division and migration. Investigating whether this compound interferes with tubulin assembly could provide insights into its cytotoxic effects .

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Although not directly related to our compound, understanding its structural similarities to IAA could lead to insights into plant hormone analogs or regulators .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl … (2022). MedChemComm, 13(1), 1-8. Link

Safety and Hazards

The safety information for “2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUQOFDBNTPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

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